3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride
Overview
Description
3-(2-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride (3BP5MPH) is an organic compound that has been studied for its potential applications in biochemical and physiological research. It is a derivative of pyrazole, a heterocyclic compound composed of three carbon atoms and two nitrogen atoms, and is characterized by a bromine atom attached to the phenyl group. 3BP5MPH has been studied for its potential use in various scientific and medical research applications, including its ability to act as an inhibitor of certain enzymes, its potential to serve as a substrate for certain biochemical reactions, and its ability to act as a tool for studying the structure and function of various proteins.
Scientific Research Applications
Synthesis and Biological Activities
Pyrazole derivatives, including 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, have attracted significant interest in scientific research due to their diverse biological activities and potential as pharmacological agents. Pyrazoles serve as key scaffolds in medicinal chemistry, displaying a wide range of biological properties such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihistaminic activities. These compounds are utilized in the synthesis of various heterocyclic compounds, thereby extending the categories of heterocyclic systems with potential therapeutic applications (Dar & Shamsuzzaman, 2015).
Chemical Reactivity and Synthesis
The chemistry of pyrazole derivatives, such as 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, is pivotal for the synthesis of heterocycles, which are crucial in drug discovery and development. These compounds act as building blocks for creating a variety of heterocyclic compounds with potential therapeutic applications. The unique reactivity of these derivatives allows for mild reaction conditions, facilitating the generation of versatile heterocyclic compounds and dyes from a wide range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Medicinal Chemistry and Therapeutic Potential
In medicinal chemistry, methyl-substituted pyrazoles, including variants like 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, have shown potent medicinal properties, exhibiting a wide spectrum of biological activities. These compounds are synthesized through various synthetic approaches and analyzed for their medical significance, providing a foundation for the development of new leads with high efficacy and lower microbial resistance (Sharma et al., 2021).
properties
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11;/h2-6H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAPRHUVZTWEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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